molecular formula C26H30N4O2 B2781907 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide CAS No. 1251670-31-1

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide

Cat. No.: B2781907
CAS No.: 1251670-31-1
M. Wt: 430.552
InChI Key: AYWRALXUJVEJRV-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide is a synthetic compound primarily investigated for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple ring systems and functional groups, makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and therapeutic potentials.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, multiple synthetic routes have been developed. One common approach involves a multistep synthesis starting from simple precursors. The key steps usually include:

  • Formation of the pyrido[4,3-d]pyrimidin core: : This is typically achieved through a cyclization reaction involving suitable precursors such as aminopyrimidines and aldehydes under acidic or basic conditions.

  • Functionalization of the core structure: : This involves introducing the benzyl and methyl groups through alkylation or acylation reactions.

  • Addition of the 1-(p-tolyl)ethyl group: : This step is often carried out using a coupling reaction with appropriate reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would typically involve optimization of the reaction conditions to maximize yield and minimize cost. This could include using continuous flow reactors, optimizing temperature and pressure conditions, and employing catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic and methyl groups, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the ketone group in the tetrahydropyrido[4,3-d]pyrimidin ring can be achieved using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo various nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (carboxylic acids, ketones), reduced compounds (alcohols, hydrocarbons), and substituted products with new functional groups introduced at the aromatic rings.

Scientific Research Applications

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide has been studied for various applications:

In Chemistry

  • Catalysis: : As a ligand in transition metal catalyzed reactions.

  • Material Science: : Investigation of its properties for potential use in organic electronics.

In Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes, thus useful in studying enzyme mechanisms.

  • Receptor Binding Studies: : Its structure allows for binding to various biological receptors, providing insights into receptor-ligand interactions.

In Medicine

  • Drug Development: : Potential lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.

  • Cancer Research: : Evaluated for its anticancer properties due to its ability to interfere with cellular processes.

In Industry

  • Pharmaceutical Manufacturing: : Used as an intermediate in the synthesis of other complex molecules.

  • Biotechnology: : Application in the development of biotechnological tools and assays.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the context of its application. Generally, it functions by interacting with molecular targets such as enzymes, receptors, or DNA.

Molecular Targets and Pathways Involved

  • Enzymes: : Inhibition or modulation of enzyme activity by binding to the active site or allosteric sites.

  • Receptors: : Binding to specific receptors to modulate their activity, influencing downstream signaling pathways.

  • DNA: : Potentially intercalating with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide exhibits unique features such as its specific substitution pattern and the presence of the tetrahydropyrido[4,3-d]pyrimidin core.

Similar Compounds

  • Pyrimidin Derivatives: : Compounds with similar pyrimidin cores but different functional groups.

  • Benzyl-Substituted Compounds: : Compounds with benzyl groups attached to different positions or ring systems.

  • Tetrahydropyridine Compounds: : Similar structures with variations in the tetrahydropyridine ring.

These comparisons highlight the uniqueness of the compound, particularly in its applications and the specific reactions it undergoes.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-9-11-22(12-10-18)19(2)27-25(31)17-30-20(3)28-24-13-14-29(16-23(24)26(30)32)15-21-7-5-4-6-8-21/h4-12,19H,13-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRALXUJVEJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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